molecular formula C21H24N4O3S B2874982 4-(4-methoxybenzyl)-5-{1-[(3-methyl-2-thienyl)carbonyl]piperidin-4-yl}-2,4-dihydro-3H-1,2,4-triazol-3-one CAS No. 1775544-06-3

4-(4-methoxybenzyl)-5-{1-[(3-methyl-2-thienyl)carbonyl]piperidin-4-yl}-2,4-dihydro-3H-1,2,4-triazol-3-one

Cat. No.: B2874982
CAS No.: 1775544-06-3
M. Wt: 412.51
InChI Key: XGOYGSSDYIOVHR-UHFFFAOYSA-N
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Description

Triazoles and imidazoles are types of heterocyclic compounds. Heterocyclic compounds are cyclic compounds with at least two different elements as atom of ring members . Triazoles contain two carbon and three nitrogen atoms in a five-membered aromatic azole chain . They are readily capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .


Synthesis Analysis

The synthesis of triazole and imidazole derivatives has been reported in the literature . For instance, 1,2,4-triazole derivatives were synthesized based on the chemical structures of Letrozole, Anastrozole, and 4-triazolylflavans . The structures of these derivatives were confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .


Molecular Structure Analysis

The molecular structure of triazoles and imidazoles is quite unique. Triazoles have a five-membered aromatic azole chain containing two carbon and three nitrogen atoms . Imidazoles have a five-membered heterocyclic moiety with three carbon, two nitrogen, four hydrogen atoms, and two double bonds .


Chemical Reactions Analysis

The chemical reactions involving triazoles and imidazoles are diverse and complex. They can form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .


Physical And Chemical Properties Analysis

Triazoles and imidazoles are generally white or colorless solids that are highly soluble in water and other polar solvents .

Scientific Research Applications

Molecular Stabilities and Conformational Analyses

A study focused on the tautomeric properties, conformations, and the mechanism behind the anti-cancer properties of benzimidazole derivatives bearing 1,2,4-triazole, providing insight into the molecular stabilities and conformational analyses relevant to compounds like 4-(4-methoxybenzyl)-5-{1-[(3-methyl-2-thienyl)carbonyl]piperidin-4-yl}-2,4-dihydro-3H-1,2,4-triazol-3-one. These analyses are crucial for understanding the interaction with biological targets, such as EGFR, which is significant in the context of potential anticancer activity (Karayel, 2021).

Synthesis and Antimicrobial Activities

The synthesis of novel 1,2,4-triazole derivatives, including structures similar to the compound , has been explored, revealing their potential antimicrobial activities. This research highlights the process of creating new compounds and testing their efficacy against various microorganisms, which could lead to new treatments for infectious diseases (Bektaş et al., 2010).

Pharmacological Evaluation

A study on the synthesis and pharmacological evaluation of novel thiazolo-[3′,2′:2,3][1,2,4]triazolo[1,5-a]pyridine-9-carbonitrile derivatives, which share a structural resemblance with the compound of interest, demonstrated significant biological activity against various microorganisms. This indicates the potential for these compounds to be developed into effective antimicrobial agents (Suresh et al., 2016).

Molecular, Electronic, and Nonlinear Optical Analysis

Research on heterocyclic 3-substituted-4-(3-methyl-2-thienylmethyleneamino)-4,5-dihydro-1H-1,2,4-triazol-5-ones, which are structurally related to the compound , provided valuable insights into their molecular, electronic, and nonlinear optical properties. This information is crucial for understanding how such compounds interact at the molecular level and their potential applications in various fields, including materials science (Beytur & Avinca, 2021).

Sila-Analogues of High-Affinity, Selective σ Ligands

A study on the sila-analogues of high-affinity, selective σ ligands, which include structural motifs similar to this compound, sheds light on their synthesis, structures, and pharmacological properties. Such research contributes to the development of new therapeutics targeting central nervous system receptors (Tacke et al., 2003).

Mechanism of Action

The mechanism of action of triazoles and imidazoles is related to their ability to bind in the biological system with a variety of enzymes and receptors . For example, some 1,2,4-triazole derivatives were designed to act as aromatase inhibitors .

Safety and Hazards

The safety and hazards associated with triazoles and imidazoles depend on their specific structures and applications. Some derivatives have been evaluated for their cytotoxic activities against human cancer cell lines .

Future Directions

The future directions in the research of triazoles and imidazoles involve the synthesis and study of their antimicrobial, antioxidant, and antiviral potential . There is also a need to develop new classes of antibacterial agents to fight multidrug-resistant pathogens .

Properties

IUPAC Name

4-[(4-methoxyphenyl)methyl]-3-[1-(3-methylthiophene-2-carbonyl)piperidin-4-yl]-1H-1,2,4-triazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O3S/c1-14-9-12-29-18(14)20(26)24-10-7-16(8-11-24)19-22-23-21(27)25(19)13-15-3-5-17(28-2)6-4-15/h3-6,9,12,16H,7-8,10-11,13H2,1-2H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGOYGSSDYIOVHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)C(=O)N2CCC(CC2)C3=NNC(=O)N3CC4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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